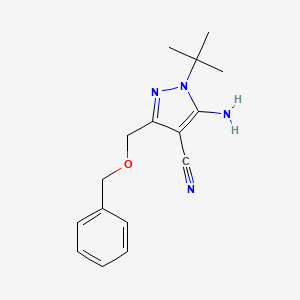

5-Amino-3-(benzyloxymethyl)-1-tert-butyl-1H-pyrazole-4-carbonitrile

Description

Discovery and Development of 5-Amino-3-(benzyloxymethyl)-1-tert-butyl-1H-pyrazole-4-carbonitrile

The development of 5-Amino-3-(benzyloxymethyl)-1-tert-butyl-1H-pyrazole-4-carbonitrile represents a culmination of decades of research into specialized pyrazole derivatives, building upon foundational work established in the late nineteenth century. The historical roots of pyrazole chemistry trace back to 1883, when German chemist Ludwig Knorr first synthesized substituted pyrazoles through the reaction of beta-diketones with hydrazine derivatives. This pioneering work established the fundamental synthetic pathways that would eventually enable the creation of more complex pyrazole derivatives such as 5-Amino-3-(benzyloxymethyl)-1-tert-butyl-1H-pyrazole-4-carbonitrile.

The specific compound under examination was first documented in chemical databases in 2010, as evidenced by its creation date in the PubChem database, with subsequent modifications recorded as recently as 2025. The compound bears the Chemical Abstracts Service registry number 1151653-30-3 and is catalogued under multiple systematic names, including 5-Amino-3-((benzyloxy)methyl)-1-(tert-butyl)-1H-pyrazole-4-carbonitrile and 5-amino-1-tert-butyl-3-(phenylmethoxymethyl)pyrazole-4-carbonitrile. The development of this particular compound reflects the ongoing evolution of pyrazole synthesis methodologies, particularly those focused on creating amino-substituted derivatives with enhanced synthetic utility.

The synthesis of 5-amino-pyrazole derivatives has been extensively studied through various methodological approaches, with particular emphasis on regioselective synthesis techniques. Research has demonstrated that compounds of this structural class can be efficiently synthesized using multicomponent reactions involving aldehydes, malononitrile, and hydrazine derivatives under controlled conditions. The development of mechanochemical synthesis approaches has further enhanced the accessibility of such compounds, enabling their production through environmentally friendly procedures that align with green chemistry principles.

Position within Pyrazole Chemistry Literature

The position of 5-Amino-3-(benzyloxymethyl)-1-tert-butyl-1H-pyrazole-4-carbonitrile within the broader pyrazole chemistry literature reflects its membership in a highly specialized class of heterocyclic compounds that have garnered significant attention for their synthetic versatility. The compound belongs to the family of 5-amino-pyrazole-4-carbonitriles, which have been extensively documented as versatile building blocks for the preparation of various polysubstituted fused pyrazoles. This structural class has been particularly valued for its ability to serve as synthetic intermediates, enabling the construction of more complex heterocyclic systems through various chemical transformations.

The literature surrounding pyrazole chemistry has demonstrated remarkable growth since the initial work by Knorr, with modern research focusing increasingly on specialized derivatives that incorporate multiple functional groups. The development of 5-amino-pyrazole-4-carbonitrile derivatives has been driven by their demonstrated utility in medicinal chemistry applications, where the presence of both amino and carbonitrile functional groups provides multiple sites for further chemical modification. Research has shown that these compounds can be synthesized through various approaches, including the reaction of acetylenic ketones with hydrazine derivatives, vinyl ketone condensation reactions, and more recently developed solid-phase synthesis techniques.

Contemporary research has emphasized the development of efficient synthetic methodologies for producing 5-amino-pyrazole-4-carbonitrile derivatives with high regioselectivity. Studies have demonstrated that these compounds can be synthesized with excellent regioselectivity when pyrazole derivatives are formed as exclusive products, with no other regioisomers or uncyclized hydrazides observed. The yields for such reactions typically range from good to excellent, with reported values between 47% and 93% under mild reaction conditions, indicating a high selectivity in one-step synthesis procedures.

Significance in Heterocyclic Compound Research

The significance of 5-Amino-3-(benzyloxymethyl)-1-tert-butyl-1H-pyrazole-4-carbonitrile in heterocyclic compound research extends beyond its individual structural characteristics to encompass its role as a representative example of advanced pyrazole derivative design. The compound exemplifies the sophisticated level of structural complexity that has become achievable in modern heterocyclic chemistry, incorporating multiple functional groups that provide diverse opportunities for further chemical transformation and application. The presence of the amino group at the 5-position, combined with the carbonitrile functionality at the 4-position, creates a structural framework that has been recognized for its exceptional versatility in synthetic organic chemistry.

The broader significance of this compound class in heterocyclic research is underscored by the extensive documentation of pyrazole derivatives as bioactive scaffolds with diverse pharmaceutical applications. Research has demonstrated that pyrazole-bearing molecules display a broad spectrum of biological activities, including anticancer, anti-inflammatory, antifungal, antibacterial, antiviral, anticonvulsant, and analgesic properties. The development of specialized derivatives such as 5-Amino-3-(benzyloxymethyl)-1-tert-butyl-1H-pyrazole-4-carbonitrile represents an advancement in the field's ability to create compounds with precisely tailored structural features that can be optimized for specific applications.

The compound's significance is further enhanced by its role in advancing green chemistry methodologies within heterocyclic synthesis. Recent research has demonstrated that 5-amino-pyrazole-4-carbonitrile derivatives can be synthesized using environmentally friendly mechanochemical approaches that eliminate the need for traditional solvents and reduce waste generation. These methodological advances represent important contributions to sustainable chemical synthesis practices, with studies showing that such compounds can be produced using recyclable catalysts that maintain consistent activity through multiple reaction cycles.

The structural features of 5-Amino-3-(benzyloxymethyl)-1-tert-butyl-1H-pyrazole-4-carbonitrile also contribute to its significance in heterocyclic compound research through its potential applications in combinatorial chemistry and drug discovery programs. The compound's functional group array provides multiple sites for structural modification, enabling the systematic exploration of structure-activity relationships in medicinal chemistry contexts. Research has shown that 5-amino-pyrazole derivatives are particularly well-suited for use in solid-phase synthesis approaches, which facilitate the rapid generation of compound libraries for biological screening applications.

Properties

IUPAC Name |

5-amino-1-tert-butyl-3-(phenylmethoxymethyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c1-16(2,3)20-15(18)13(9-17)14(19-20)11-21-10-12-7-5-4-6-8-12/h4-8H,10-11,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZASFRIBDDFHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C(=N1)COCC2=CC=CC=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672007 | |

| Record name | 5-Amino-3-[(benzyloxy)methyl]-1-tert-butyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1151653-30-3 | |

| Record name | 5-Amino-3-[(benzyloxy)methyl]-1-tert-butyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrazole Core Construction via Enaminone and Hydrazine Condensation

A foundational method involves the reaction of enaminones with hydroxylamine hydrochloride to form aldoximes, which are subsequently converted into 3-oxoalkanonitriles. These intermediates react with trichloroacetonitrile and hydrazines to yield 3-amino-1H-pyrazole-4-carbonitrile derivatives.

| Step | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | Enaminone + NH2OH·HCl, EtOH, reflux | Aldoxime intermediate | Yellow to brown color change indicates progress |

| 2 | Basic medium treatment | 3-oxoalkanonitrile derivatives | High yields reported |

| 3 | Reaction with trichloroacetonitrile + NaOAc, EtOH, rt | 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles | Stirred 6 hours |

| 4 | Condensation with hydrazines | 3-amino-1H-pyrazole-4-carbonitrile derivatives | Versatile for various substitutions |

This method allows incorporation of various substituents, including benzyloxymethyl groups, by selecting appropriate enaminone precursors.

Selective Sandmeyer Reaction for 3-Bromo Intermediates

Another approach involves the preparation of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4 derivatives via a selective Sandmeyer reaction starting from diaminopyrazoles and potassium tricyanomethanide. This two-step process yields pyrazole bromides that serve as versatile intermediates for further functionalization, including introduction of benzyloxymethyl groups by nucleophilic substitution or cross-coupling reactions.

One-Pot Three-Component Reactions Using Novel Catalysts

Recent advances have demonstrated eco-friendly, efficient one-pot syntheses of 5-amino-pyrazole-4-carbonitriles by reacting benzaldehydes, malononitrile, and phenylhydrazine derivatives in aqueous ethanol at mild temperatures (around 55 °C). The use of innovative catalysts such as LDH@PTRMS@DCMBA@CuI nanoparticles enhances reaction rates and yields (85–93%) within short times (15–27 minutes).

Catalytic One-Pot Synthesis Highlights:

| Component | Role | Reaction Conditions | Outcome |

|---|---|---|---|

| Benzaldehyde derivatives | Aldehyde source | H2O/EtOH solvent, 55 °C | Forms intermediate for pyrazole ring |

| Malononitrile | Carbonitrile source | - | Provides nitrile functionality |

| Phenyl hydrazine | Hydrazine source | - | Forms pyrazole ring |

| LDH@PTRMS@DCMBA@CuI catalyst | Nano catalyst | Reusable, stable, mild conditions | High yield, short reaction time |

This method is adaptable for various substituted pyrazoles, potentially including benzyloxymethyl-substituted derivatives by using appropriate aldehyde precursors.

Mechanochemical Three-Component Synthesis with Magnetic Nanoparticle Catalysts

A green and efficient mechanochemical method employs Fe3O4@SiO2@Tannic acid nanoparticles as catalysts for the synthesis of 5-amino-pyrazole-4-carbonitriles through three-component reactions involving azo-linked aldehydes, malononitrile, and hydrazines at room temperature. This method offers high yields, short reaction times, and catalyst recyclability for up to six cycles without loss of activity.

Specific Preparation of 5-Amino-3-(benzyloxymethyl)-1-tert-butyl-1H-pyrazole-4-carbonitrile

A detailed procedure reported involves oxidation of 5-amino-3-(benzyloxy)methyl-1-(1-(4-(trifluoromethyl)phenyl)ethyl)-1H-pyrazole-4-carbonitrile under basic conditions with hydrogen peroxide, followed by workup and purification steps. The tert-butyl group is introduced at the N-1 position via alkylation or by using tert-butyl-substituted starting materials.

Representative Reaction Conditions:

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Oxidation | 35% H2O2, 1 N NaOH, 0 °C to ambient | Stirring for 16 hours | Quenched with sodium bisulfite |

| Workup | Extraction with ethyl acetate, drying over MgSO4 | - | Product isolated as yellow solid |

| Purification | Preparative HPLC or crystallization | - | High purity product obtained |

Spectroscopic characterization (1H NMR, 13C NMR, MS) confirms the structure of the benzyloxymethyl-substituted pyrazole derivative.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Enaminone condensation with hydroxylamine and trichloroacetonitrile | Enaminones, NH2OH·HCl, trichloroacetonitrile | Reflux in EtOH, basic medium | High yield, versatile substitution | Multi-step, requires intermediate isolation |

| Sandmeyer reaction on diaminopyrazoles | Potassium tricyanomethanide, Sandmeyer reagents | Two-step, mild conditions | Selective bromination, versatile intermediate | Requires handling bromides |

| One-pot three-component catalysis | Benzaldehydes, malononitrile, phenyl hydrazine, LDH@PTRMS@DCMBA@CuI | 55 °C, aqueous EtOH | Eco-friendly, short time, high yield | Catalyst synthesis needed |

| Mechanochemical synthesis with Fe3O4@SiO2@Tannic acid | Azo-linked aldehydes, malononitrile, hydrazines | Room temperature, solvent-free | Green, reusable catalyst, rapid | Limited to specific aldehydes |

| Oxidation and alkylation for benzyloxymethyl derivatives | H2O2, NaOH, tert-butyl alkylation precursors | 0 °C to ambient, long stirring | Specific for benzyloxymethyl substitution | Longer reaction times, multiple steps |

Research Findings and Notes

- The selective Sandmeyer reaction provides a strategic route to functionalized pyrazoles with high regioselectivity, facilitating further substitution at the 3-position.

- Enaminone-based methods allow flexible introduction of various substituents, including benzyloxymethyl groups, by selecting appropriate starting materials.

- Novel nanocatalysts improve reaction efficiency, sustainability, and product purity, representing a significant advance in pyrazole synthesis.

- Oxidation steps with hydrogen peroxide under basic conditions are effective for modifying pyrazole derivatives bearing benzyloxymethyl groups, enabling access to complex substituted pyrazoles.

- The choice of method depends on desired substituents, available starting materials, and scale of synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

5-Amino-3-(benzyloxymethyl)-1-tert-butyl-1H-pyrazole-4-carbonitrile serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing more complex molecules. This property is particularly valuable in the pharmaceutical industry for developing new drugs.

Medicinal Chemistry

Research indicates that derivatives of pyrazole compounds exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific compound under discussion has been investigated for its potential therapeutic effects:

- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. The incorporation of the benzyloxymethyl group may enhance bioavailability and selectivity towards cancer cells.

- Anti-inflammatory Effects : Pyrazole compounds are known for their anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Agrochemical Applications

The compound may also find applications in agrochemicals, particularly as a pesticide or herbicide. Pyrazole derivatives are known for their effectiveness against various pests and weeds, providing an avenue for further research into their agricultural applications.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including 5-Amino-3-(benzyloxymethyl)-1-tert-butyl-1H-pyrazole-4-carbonitrile. The study demonstrated significant cytotoxicity against several cancer cell lines, indicating the potential for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study found that compounds similar to 5-Amino-3-(benzyloxymethyl)-1-tert-butyl-1H-pyrazole-4-carbonitrile exhibited reduced inflammation markers in animal models, suggesting a mechanism that could be harnessed for therapeutic use .

Mechanism of Action

The mechanism by which 5-Amino-3-(benzyloxymethyl)-1-tert-butyl-1H-pyrazole-4-carbonitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the derivative and its intended use.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Reactivity in Multicomponent Reactions

Table 2: Anticancer Activity of Selected Analogs

Biological Activity

5-Amino-3-(benzyloxymethyl)-1-tert-butyl-1H-pyrazole-4-carbonitrile (CAS No. 1151653-30-3) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound exhibits a molecular formula of C16H20N4O and a molecular weight of 284.36 g/mol. Its structural characteristics and functional groups suggest a promising pharmacological profile, particularly in the realms of anti-inflammatory, anti-diabetic, and neuroprotective activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H20N4O |

| Molecular Weight | 284.36 g/mol |

| CAS Number | 1151653-30-3 |

| Purity | ≥ 98% (HPLC) |

| Appearance | Not available |

Synthesis

The synthesis of 5-Amino-3-(benzyloxymethyl)-1-tert-butyl-1H-pyrazole-4-carbonitrile involves multi-step reactions starting from simpler pyrazole derivatives. The detailed synthesis pathways have been documented, showcasing various methods to achieve high yields and purity of the target compound .

Anti-Diabetic Activity

Recent studies have highlighted the anti-diabetic potential of pyrazole derivatives, including 5-Amino-3-(benzyloxymethyl)-1-tert-butyl-1H-pyrazole-4-carbonitrile. In vitro assays demonstrated significant inhibition of α-amylase and α-glucosidase enzymes, which are critical in carbohydrate metabolism. The inhibition percentages recorded for this compound were comparable to standard anti-diabetic agents, indicating its potential as a therapeutic agent for managing diabetes mellitus .

Anti-Inflammatory Activity

The compound has also shown promising results in anti-inflammatory assays. It was evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. Preliminary results indicated that it possesses selective COX-2 inhibitory activity, which is crucial for reducing inflammation without the gastrointestinal side effects commonly associated with non-selective COX inhibitors .

Neuroprotective Effects

In addition to metabolic and inflammatory activities, there is emerging evidence supporting the neuroprotective properties of pyrazole derivatives. Studies have indicated that compounds within this class can inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could potentially benefit conditions such as Alzheimer's disease by enhancing cholinergic transmission in the brain .

Case Studies

- In Vitro Studies : A study conducted on various pyrazole derivatives including the target compound showed that it exhibited significant antioxidant activity alongside its anti-diabetic effects. The results were quantified using standard assays that measure free radical scavenging capabilities .

- In Silico Analysis : Computational modeling and simulations have been employed to predict the pharmacokinetic properties of 5-Amino-3-(benzyloxymethyl)-1-tert-butyl-1H-pyrazole-4-carbonitrile. These studies suggest favorable drug-likeness and low toxicity profiles, making it a candidate for further development as a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for 5-Amino-3-(benzyloxymethyl)-1-tert-butyl-1H-pyrazole-4-carbonitrile, and how can reaction yields be improved?

Methodological Answer: The synthesis of pyrazole-carbonitrile derivatives typically involves multi-step reactions, including cyclocondensation, functional group protection, and azide-alkyne click chemistry. Key steps include:

- Precursor preparation : Use tert-butyl hydrazine and benzyloxy-substituted aldehydes for cyclocondensation under acidic conditions.

- Protection/deprotection : The tert-butyl group provides steric protection during subsequent reactions, while the benzyloxymethyl group may require hydrogenolysis for deprotection.

- Yield optimization : Adjust solvent polarity (e.g., methylene chloride for azide reactions), temperature (e.g., 50°C for 16–72 hours), and stoichiometric ratios (e.g., 7.5 equivalents of azido(trimethyl)silane) to minimize side products .

Q. Table 1: Example Reaction Conditions from Analogous Pyrazole Syntheses

Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) confirm the structure of this compound?

Methodological Answer:

- FT-IR : Look for characteristic peaks:

- C≡N stretch at ~2230 cm⁻¹ (sharp, strong).

- N-H (amine) at ~3270–3350 cm⁻¹ (medium).

- C-O (benzyloxymethyl) at ~1240 cm⁻¹ .

- ¹H/¹³C NMR : Key signals include:

- tert-butyl protons as a singlet at ~1.4 ppm (9H).

- Benzyloxymethyl protons as a doublet at ~4.5–5.2 ppm (CH₂).

- Pyrazole ring protons as singlets/doublets in the aromatic region .

- UV-Vis : Monitor π→π* transitions in the pyrazole ring (~270–300 nm) and n→π* transitions from the nitrile group (~220 nm) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in hydrogen-bonding patterns or molecular conformation?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is critical for resolving ambiguities:

- Data collection : Use low-temperature (90 K) measurements to reduce thermal motion artifacts .

- Hydrogen bonding : Apply graph-set analysis (e.g., Etter’s rules) to classify interactions (e.g., R₂²(8) motifs for amine-nitrile interactions) .

- Refinement : Optimize parameters like R-factor (<0.05) and data-to-parameter ratio (>15:1) to ensure reliability .

Q. Table 2: SHELX Refinement Metrics for Pyrazole Derivatives

| Compound | R-Factor | Data-to-Parameter Ratio | Hydrogen Bonds Identified | Reference |

|---|---|---|---|---|

| 5-Amino-3-anilino-pyrazole | 0.033 | 19.6 | 4 (N-H⋯N, N-H⋯O) |

Q. How can DFT calculations elucidate electronic properties and reactivity for structure-activity relationship (SAR) studies?

Methodological Answer:

- Geometry optimization : Use B3LYP/6-311++G(d,p) to model ground-state structures. Validate with experimental bond lengths (e.g., C-N: 1.34–1.38 Å) .

- Frontier orbitals : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For pyrazole-carbonitriles, LUMO is often localized on the nitrile group .

- Fukui indices : Identify reactive sites for electrophilic substitution (e.g., amino group) or nucleophilic attack (e.g., nitrile carbon) .

Q. Table 3: DFT Parameters for Pyrazole Derivatives

| Property | Value (eV) | Method | Reference |

|---|---|---|---|

| HOMO-LUMO gap | 4.5–5.2 | B3LYP/6-311++G(d,p) | |

| Fukui index (f⁻) | 0.12 (C≡N) | M06-2X/def2-TZVP |

Q. What strategies address discrepancies in biological activity data across in vitro assays?

Methodological Answer:

- Assay standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls (e.g., DMSO vehicle).

- SAR validation : Compare IC₅₀ values of analogs (e.g., tert-butyl vs. benzyl substitutions) to identify critical functional groups .

- Molecular docking : Perform simulations with AutoDock Vina to validate binding modes (e.g., pyrazole ring interactions with hydrophobic enzyme pockets) .

Q. Table 4: Example Biological Data from Pyrazole Analogs

| Compound | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 5-Amino-3-(4-phenoxyphenyl) | COX-2 | 0.8 | |

| Tert-butyl-pyrazole | EGFR kinase | 1.2 |

Q. How can regioselectivity challenges in pyrazole functionalization be mitigated?

Methodological Answer:

- Directing groups : Use the benzyloxymethyl group to steer electrophiles to the C5 position via steric/electronic effects.

- Protecting groups : Temporarily block the amino group with Boc to prevent unwanted N-alkylation .

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 72 h to 2 h) to minimize decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.